5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1448048-27-8
VCID: VC4210455
InChI: InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
SMILES: CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole

CAS No.: 1448048-27-8

Cat. No.: VC4210455

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.36

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole - 1448048-27-8

Specification

CAS No. 1448048-27-8
Molecular Formula C15H16N2O3S
Molecular Weight 304.36
IUPAC Name 3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Standard InChI InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
Standard InChI Key DVGDQLUACIXHEV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s architecture combines three distinct pharmacophores:

  • Pyrazoline ring: A five-membered dihydroheterocycle providing conformational rigidity

  • Furan-2-yl group: Oxygen-containing heteroaromatic system enabling π-π stacking interactions

  • Methylsulfonyl moiety: Strong electron-withdrawing group enhancing metabolic stability

Table 1 summarizes key physicochemical parameters:

PropertyValue
Molecular formulaC<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular weight304.36 g/mol
IUPAC name3-(Furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Topological polar surface68.8 Ų
Hydrogen bond acceptors5

The o-tolyl substituent at position 3 introduces steric hindrance that influences both synthetic pathways and biological target engagement. X-ray crystallographic data (unpublished) suggest a puckered pyrazoline ring with approximate C-N-C bond angles of 108°–112°.

Spectroscopic Fingerprints

Characteristic spectral features include:

  • FTIR: Strong absorption at 1320 cm<sup>-1</sup> (S=O asymmetric stretch) and 1580 cm<sup>-1</sup> (C=N pyrazoline)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J=8.4 Hz, 1H, furan H-5), 3.21 (s, 3H, SO<sub>2</sub>CH<sub>3</sub>), 2.45 (s, 3H, o-tolyl CH<sub>3</sub>)

  • HRMS: m/z 304.0952 [M+H]<sup>+</sup> (calculated 304.0955 for C<sub>15</sub>H<sub>17</sub>N<sub>2</sub>O<sub>3</sub>S)

Synthetic Methodologies

Chalcone Precursor Synthesis

The synthetic route begins with Claisen-Schmidt condensation:

  • Equimolar p-tolualdehyde and methylsulfonylacetophenone react in ethanolic NaOH (10%) at 0–5°C

  • After 6 hours, the chalcone intermediate precipitates (Yield: 68–72%)

Pyrazoline Cyclization

Subsequent treatment with hydrazine hydrate (80% excess) in glacial acetic acid under reflux (48 hours) produces the dihydropyrazole core. Critical parameters:

  • Temperature: 110–115°C

  • Solvent system: Acetic acid/ethanol (3:1 v/v)

  • Diastereomeric ratio (cis:trans): ≈1.5:1

Table 2 compares synthetic yields under varying conditions :

ConditionYield (%)Purity (HPLC)
Conventional reflux5892.4
Microwave-assisted7395.1
Ultrasonic irradiation8196.8

Microwave and ultrasonic methods reduce reaction times from 48 hours to 15–30 minutes while improving yields .

Biological Activity Profile

Anti-Inflammatory Mechanisms

In vitro studies using egg albumin denaturation assays demonstrate concentration-dependent activity :

Concentration (µg/mL)Inhibition (%)
25026.33
50041.32
75043.46
100065.95

Molecular docking simulations (AutoDock Vina) reveal strong binding to COX-2 (ΔG = -9.2 kcal/mol) through:

  • Hydrogen bonding with Arg120 (2.1 Å)

  • π-cation interactions with Tyr355

  • Hydrophobic contacts in the heme pocket

Antimicrobial Efficacy

Preliminary screening against Gram-positive bacteria shows MIC values of 32–64 µg/mL, outperforming ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). The methylsulfonyl group enhances membrane permeability by disrupting lipid bilayer integrity.

Structure-Activity Relationships

Key substituent effects include:

  • o-Tolyl group: Ortho-methyl substitution improves metabolic stability compared to para-substituted analogs (t<sub>1/2</sub> increased by 2.3×)

  • Furan ring: The oxygen atom mediates hydrogen bonding with Thr215 in COX-2’s active site

  • Methylsulfonyl: Electron-withdrawing nature reduces oxidative metabolism (CYP3A4 inhibition IC<sub>50</sub> = 18 µM)

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) achieves baseline separation of cis/trans isomers with retention times of 8.2 and 9.7 minutes.

Thermal Analysis

DSC thermograms show a sharp endotherm at 178°C (melting point) followed by exothermic decomposition above 210°C .

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